N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, with the CAS number 1189860-77-2, is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. The compound is classified as an imidazole derivative, which is significant in various biological activities, including antimicrobial and anticancer properties. Its molecular formula is C23H27ClN4O, and it has a molecular weight of 410.9 g/mol .
The synthesis of N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide features:
The compound's structural representation can be depicted using SMILES notation: CC(C(=O)NCCN1CCN(C1)C2=CN=C(N2)C=C(C=C3)C=C3)C(C)=C
.
N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide can undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its efficacy in biological systems .
The mechanism of action for N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit significant activity against cancer cell lines and may have potential as therapeutic agents .
The physical properties of N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide include:
These properties suggest that the compound may have moderate stability under standard conditions but requires further characterization to determine its behavior under various environmental influences .
N-(m-tolyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide has several potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: